

Preclinical Data for Tubulin Inhibitor VERU-111: A Technical Guide

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Compound of Interest		
Compound Name:	Tubulin inhibitor 32	
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Disclaimer: Publicly available preclinical data for a compound specifically named "**Tubulin inhibitor 32**" could not be located. This document provides a detailed technical overview of the preclinical data for VERU-111 (Sabizabulin), a well-characterized, orally bioavailable tubulin inhibitor, as a representative example. VERU-111 targets the colchicine binding site of tubulin, leading to the disruption of microtubule dynamics.

Executive Summary

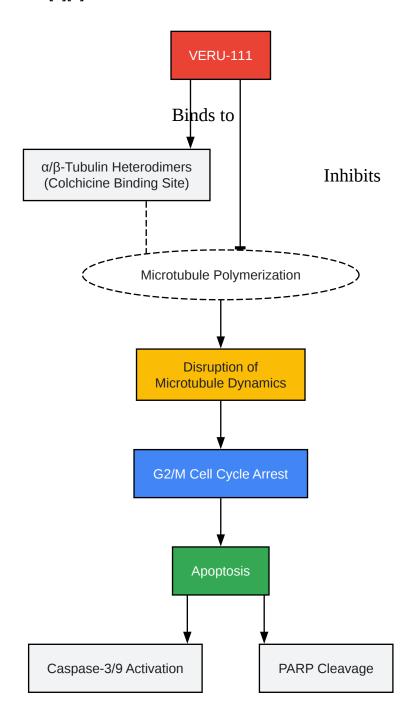
VERU-111 is a novel, orally active tubulin inhibitor that demonstrates potent anticancer activity in a variety of preclinical models. By binding to the colchicine site on β -tubulin, it disrupts microtubule polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis.[1][2] Notably, VERU-111 has shown efficacy in cancer models that are resistant to taxanes, a standard class of microtubule-targeting agents.[3][4] Its oral bioavailability and distinct mechanism of action make it a promising candidate for the treatment of various solid tumors, including those that have developed resistance to current chemotherapies.[5][6]

Mechanism of Action

VERU-111 functions by binding to the colchicine binding site on β -tubulin, which prevents the polymerization of tubulin dimers into microtubules.[1][7] This disruption of the microtubule network is critical, as microtubules are essential for the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][8] This mechanism



is distinct from taxanes, which stabilize microtubules, and may explain VERU-111's activity in taxane-resistant cancers.[3][9]



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Figure 1. Simplified signaling pathway of VERU-111's mechanism of action.

In Vitro Preclinical Data



VERU-111 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[3][8] Its efficacy extends to cell lines resistant to other chemotherapeutic agents, such as paclitaxel.[1]

Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) of VERU-111 has been determined in various cancer cell lines, highlighting its broad-spectrum activity.

Cell Line	Cancer Type	IC50 (nM)	Comments
MDA-MB-231	Triple-Negative Breast Cancer	8.2 - 9.6	Taxane-Sensitive
MDA-MB-468	Triple-Negative Breast Cancer	8.0 - 17.5	Taxane-Sensitive
HCI-2-Luc2	TNBC (Patient- Derived)	11.89	Treatment-Naïve
HCI-10-Luc2	TNBC (Patient- Derived)	10.78	Taxane-Resistant
A549	Lung Cancer	~55.6	Paclitaxel-Sensitive
A549/TxR	Lung Cancer	~102.9	Paclitaxel-Resistant
Panc-1	Pancreatic Cancer	25 (24h), 11.8 (48h)	-
AsPC-1	Pancreatic Cancer	35 (24h), 15.5 (48h)	-
A375	Melanoma	5.6 - 8.1	-

Table 1: Summary of in vitro anti-proliferative activity (IC50) of VERU-111 in various cancer cell lines. Data compiled from multiple sources.[3][8][10][11]

Induction of Apoptosis and Cell Cycle Arrest

Treatment with VERU-111 leads to a significant increase in the population of cells in the G2/M phase of the cell cycle.[1][3] This is followed by the induction of apoptosis, as evidenced by the increased expression of key apoptotic markers.



Cell Line	Treatment	Effect
MDA-MB-231	10-100 nM VERU-111	Concentration-dependent increase in G2/M phase cells. [12]
MDA-MB-468	10-100 nM VERU-111	Concentration-dependent increase in G2/M phase cells. [12]
A549	100 nM VERU-111	Significant G2/M arrest.[1]
A549/TxR	100 nM VERU-111	Significant G2/M arrest.[1]
MDA-MB-231	100 nM VERU-111	Time-dependent increase in Annexin-V positive cells.[3]
All tested lines	Varies	Increased expression of cleaved Caspase-3 and cleaved PARP.[1][3]

Table 2: Effects of VERU-111 on cell cycle progression and apoptosis markers.[1][3][12]

In Vivo Preclinical Data

Oral administration of VERU-111 has been shown to significantly inhibit tumor growth and metastasis in various xenograft models, including those resistant to taxanes.[13][14]

Xenograft Tumor Growth Inhibition

VERU-111 demonstrates dose-dependent tumor growth inhibition in multiple mouse models.



Model	Cancer Type	Dosing	Result
MDA-MB-231 Xenograft	Triple-Negative Breast Cancer	12.5 mg/kg, oral	~80% tumor growth inhibition, similar to paclitaxel.[10]
A549 Xenograft	Lung Cancer	Dose-dependent	Strong tumor growth inhibition, equally potent to paclitaxel.[1]
A549/TxR Xenograft	Lung Cancer	Dose-dependent	Significant tumor volume reduction; paclitaxel was ineffective.[1]
HCI-10 PDX Model	TNBC (Taxane- Resistant)	Oral	Significantly inhibited tumor growth and suppressed metastases.[3][15]
BT474 Xenograft	HER2+ Breast Cancer	17 mg/kg, oral	Significantly inhibited tumor growth, more effective than paclitaxel.[16]

Table 3: Summary of in vivo efficacy of VERU-111 in xenograft models.[1][3][10][15][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Cell Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Cell Plating: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[17][18]

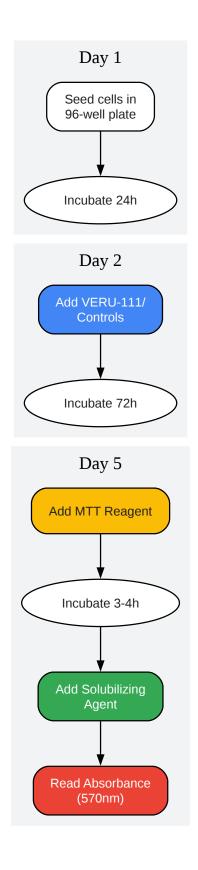
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- Treatment: Treat cells with serial dilutions of VERU-111 or control compounds and incubate for a specified period (e.g., 72 hours).[18]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
 solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19]
 [20]
- Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[17][18]
- Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17][19]
- Data Analysis: Calculate cell viability as a percentage of the untreated control and determine IC50 values.





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Figure 2. Experimental workflow for the MTT cell proliferation assay.



Western Blot for Apoptosis Markers

This technique is used to detect specific proteins (e.g., cleaved caspases, PARP) in a sample.

- Cell Lysis: Treat cells with VERU-111 for the desired time, then harvest and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[21]
- Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- Electrophoresis: Separate 20-40 μg of protein per sample on an SDS-PAGE gel.[21]
- Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[22]
- Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[21]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-cleaved-caspase-3, anti-cleaved-PARP) overnight at 4°C.[22][23]
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[21][22]

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and treatment of tumors in immunodeficient mice.

- Cell Preparation: Culture and harvest the desired cancer cells (e.g., MDA-MB-231).
 Resuspend a specific number of cells (e.g., 1-5 million) in a suitable medium, often mixed with Matrigel to improve tumor take.[24]
- Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[24][25]



- Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[25]
- Treatment Administration: Administer VERU-111 (e.g., by oral gavage) or vehicle control according to the predetermined dosing schedule.[3][26]
- Monitoring: Measure tumor volume (typically using calipers) and mouse body weight regularly (e.g., 2-3 times per week) throughout the study.[10][25]
- Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[10] [25]

Conclusion

The preclinical data for VERU-111 strongly support its development as a novel anticancer agent. Its oral bioavailability, potent activity against a range of tumors, and efficacy in taxaneresistant models highlight its potential to address significant unmet needs in oncology.[5][10] The compound's well-defined mechanism of action, centered on the disruption of microtubule polymerization, provides a solid foundation for its clinical investigation.[1][8]

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